4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole

Catalog No.
S12244541
CAS No.
M.F
C12H19N3O3S
M. Wt
285.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-...

Product Name

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole

IUPAC Name

4-(3,7-diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethyl-1,2-oxazole

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

InChI

InChI=1S/C12H19N3O3S/c1-8-12(9(2)18-14-8)19(16,17)15-6-10-3-11(7-15)5-13-4-10/h10-11,13H,3-7H2,1-2H3

InChI Key

CIVODGXBAIIVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CC(C2)CNC3

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole is a compound characterized by its unique bicyclic structure and sulfonyl group. Its molecular formula is C₁₂H₁₉N₃O₃S, with a molecular weight of 285.36 g/mol . The compound features a 3,7-diazabicyclo[3.3.1]nonane moiety, which contributes to its structural complexity and potential biological activity.

Typical of sulfonamides and isoxazoles. For instance:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The isoxazole ring may react under electrophilic conditions, allowing for functionalization at different positions on the aromatic system.

These reactions suggest that the compound could serve as a versatile precursor for synthesizing related compounds.

Preliminary studies indicate that 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole exhibits significant biological activity, particularly in pharmacological contexts. Its structural components suggest potential interactions with biological targets, possibly influencing pathways related to neurotransmission or enzyme inhibition. Specific biological assays are necessary to elucidate its full pharmacological profile.

The synthesis of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole can be approached through several methods:

  • Starting Materials: Utilizing 3,7-diazabicyclo[3.3.1]nonane as a precursor.
  • Sulfonylation: The introduction of the sulfonyl group can be achieved via reaction with sulfonyl chlorides in the presence of bases such as triethylamine.
  • Isoxazole Formation: The isoxazole ring can be synthesized through cyclization reactions involving appropriate nitrile or aldehyde precursors under acidic or basic conditions.

These methods highlight the compound's synthetic accessibility for further research and application.

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Probes: For studying enzyme mechanisms or receptor interactions in biological systems.
  • Material Science: Its unique structure may lend itself to applications in polymers or nanomaterials.

Interaction studies involving 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole are crucial for understanding its mechanism of action and potential therapeutic effects. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • In Vitro Assays: Testing its effects on cell lines to assess cytotoxicity or modulation of signaling pathways.

Such studies will provide insights into its therapeutic potential and safety profile.

Several compounds share structural features with 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole:

Compound NameStructural FeaturesUnique Aspects
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonanBicyclic structure with phenyl groupsLacks sulfonyl group; different pharmacological properties
4-MethylisoxazoleIsoxazole ringSimpler structure; primarily used in organic synthesis
2-AminobenzothiazoleContains thiazole ringDifferent heterocyclic framework; used in medicinal chemistry

The uniqueness of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole lies in its combination of bicyclic amine and sulfonamide functionalities alongside an isoxazole moiety, which may confer distinct biological activities not observed in the other compounds listed.

This comprehensive overview underscores the potential significance of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole in both synthetic chemistry and pharmacology while highlighting avenues for future research and application development.

XLogP3

0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

285.11471265 g/mol

Monoisotopic Mass

285.11471265 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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